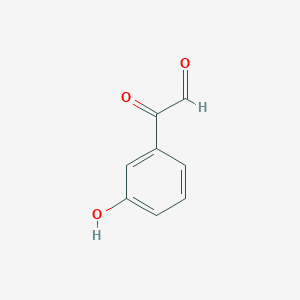

2-(3-hydroxyphenyl)-2-oxoacetaldehyde

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHONQWJUMCAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Hydroxyphenyl 2 Oxoacetaldehyde and Analogues

Classical Approaches to Arylglyoxal Synthesis

Classical methods for synthesizing arylglyoxals primarily revolve around the oxidation of an activated methylene (B1212753) group adjacent to a carbonyl function.

A prominent and widely used method for the synthesis of α-ketoaldehydes (arylglyoxals) is the oxidation of the corresponding aryl methyl ketones using selenium dioxide (SeO₂). adichemistry.com This reaction, often referred to as the Riley oxidation, specifically targets the α-methylene group adjacent to a carbonyl, converting it into a 1,2-dicarbonyl compound. adichemistry.comchemicalbook.com

The general mechanism involves the hydration of selenium dioxide in the presence of water to form selenous acid (H₂SeO₃), which is the active oxidizing agent. stackexchange.com The reaction typically proceeds by refluxing the substrate, such as a substituted acetophenone (B1666503), with a stoichiometric amount of SeO₂ in a solvent system like aqueous dioxane. adichemistry.com For example, the synthesis of 2-(3-Nitrophenyl)-2-oxoacetaldehyde, a close analogue of the title compound, is achieved by refluxing 3-Nitroacetophenone with selenium dioxide in a mixture of 1,4-dioxane (B91453) and water for several hours. This method is effective for a variety of substituted acetophenones.

While selenium dioxide oxidation is a cornerstone, other methods have been developed for the synthesis of substituted 2-oxoacetaldehydes. One alternative involves the oxidation of α-haloketones. For instance, 2-Bromo-4'-methoxyacetophenone can be converted to p-methoxyphenylglyoxal using dimethyl sulfoxide (B87167) (DMSO) in water. lookchem.com Another approach involves the direct oxidation of acetophenones with DMSO in the presence of an acid like hydrobromic acid (HBr). google.com However, this method has been reported to yield only traces of phenylglyoxal (B86788) from unsubstituted acetophenone. google.com

A more recent and efficient approach involves the selective oxidation of α-hydroxy ketones. This can be achieved using a copper(I) catalyst with oxygen as the oxidant, providing a wide array of α-keto aldehydes with good yields. rsc.org These alternative routes offer pathways that can avoid the use of toxic selenium compounds.

Synthesis of Specific Substituted Aryloxoacetaldehydes (e.g., 2-(4-methoxyphenyl)-2-oxoacetaldehyde)

The synthesis of 2-(4-methoxyphenyl)-2-oxoacetaldehyde (B92130) serves as a representative example of the selenium dioxide oxidation method. The starting material, 1-(4-methoxyphenyl)ethanone (also known as 4'-methoxyacetophenone), is oxidized using selenium (IV) oxide. lookchem.com The reaction is typically conducted by heating the reactants in a solvent such as 1,4-dioxane containing a small amount of water. lookchem.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring facilitates the oxidation process. This specific analogue is a key intermediate in the preparation of bioactive alkaloids. lookchem.com

An alternative documented route for this compound starts from 2-Bromo-4'-methoxyacetophenone, which is treated with dimethyl sulfoxide (DMSO) in water at 50 °C for a few hours to yield the desired 2-(4-methoxyphenyl)-2-oxoacetaldehyde. lookchem.com

General Synthetic Procedures for Forming the 2-Oxoacetaldehyde Core

The most common general procedure for creating the arylglyoxal core from an aryl methyl ketone involves the following steps:

A solution of selenium dioxide is prepared in a suitable solvent, commonly 1,4-dioxane with a small amount of water.

The corresponding substituted acetophenone (e.g., 3-hydroxyacetophenone or 3-nitroacetophenone) is added to this solution.

The reaction mixture is heated to reflux and stirred for several hours to ensure the completion of the oxidation.

After cooling, the reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate.

The organic layer is washed, dried, and concentrated.

The crude product is then purified, often by column chromatography, to yield the pure arylglyoxal.

This procedure is broadly applicable to a range of acetophenones with various substituents on the aromatic ring.

Comparative Analysis of Synthetic Yields and Methodological Efficiency

The efficiency of different synthetic methodologies for producing arylglyoxals can vary significantly depending on the substrate and the reaction conditions. Selenium dioxide oxidation is generally considered a reliable method that provides good to excellent yields. In contrast, other methods may be less efficient or have a more limited substrate scope.

The table below presents a comparative analysis of reported yields for the synthesis of various arylglyoxal analogues using different methods.

| Target Compound | Starting Material | Method | Reported Yield |

|---|---|---|---|

| (3-Nitro-phenyl)-oxo-acetaldehyde | 3-Nitroacetophenone | Selenium Dioxide Oxidation | 76% |

| p-Methoxyphenylglyoxal | 1-(4-methoxyphenyl)ethanone | Selenium (IV) Oxide Oxidation | 100.0% lookchem.com |

| p-Methoxyphenylglyoxal | 2-Bromo-4'-methoxyacetophenone | Dimethyl Sulfoxide (DMSO) | 100.0% lookchem.com |

| Phenylglyoxal | Acetophenone | Dimethyl Sulfoxide / Hydrobromic Acid | Low / Traces google.com |

Note: The 100% yields reported for p-methoxyphenylglyoxal synthesis may represent idealized or database-recorded values rather than typical experimental outcomes. lookchem.com

From the available data, selenium dioxide oxidation appears to be a highly efficient and general method, providing high yields for electron-withdrawing (nitro) and electron-donating (methoxy) substituted systems. The DMSO-based oxidation of α-haloketones also shows high potential, while the direct oxidation of acetophenones with DMSO/HBr seems less effective, at least for the unsubstituted parent compound. google.com

Reactivity and Reaction Mechanisms of 2 3 Hydroxyphenyl 2 Oxoacetaldehyde and Its Derivatives

Nucleophilic Addition Reactions at the α-Aldehyde Moiety

Nucleophilic addition is a fundamental reaction class for carbonyl compounds. masterorganicchemistry.com For 2-(3-hydroxyphenyl)-2-oxoacetaldehyde, these reactions typically occur selectively at the more reactive aldehyde carbon, leading to a variety of functionalized derivatives. libretexts.org

Reactivity with Organometallic Reagents (e.g., Grignard and Organocuprate Additions)

Organometallic reagents, such as Grignard and organocuprate reagents, are potent carbon-based nucleophiles that readily react with carbonyl groups. masterorganicchemistry.com

Grignard Reagents: These reagents, with the general formula RMgX, are highly reactive and add across the carbon-oxygen double bond of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.com In the case of this compound, the Grignard reagent will preferentially attack the aldehyde carbonyl. This chemoselectivity allows for the synthesis of secondary alcohols while leaving the ketone group intact, at least initially. leah4sci.comorganic-chemistry.org The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the aldehyde carbon, followed by protonation of the resulting alkoxide during aqueous workup. masterorganicchemistry.com

Organocuprates: Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer, less basic nucleophiles compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com This lower reactivity can be advantageous for achieving high selectivity. chem-station.com While they are well-known for their ability to perform 1,4-conjugate addition to α,β-unsaturated ketones, they also participate in 1,2-additions. ucalgary.cawikipedia.org Their reaction with this compound would also be expected to occur at the more electrophilic aldehyde position. The reduced reactivity of organocuprates minimizes side reactions that can occur with more basic organometallics like organolithium or Grignard reagents. chemistrysteps.com

| Reagent Type | General Formula | Typical Reactivity with this compound | Product Type |

| Grignard Reagent | R-MgX | Nucleophilic addition primarily at the aldehyde carbonyl. | Secondary α-hydroxyketone |

| Organocuprate | R₂CuLi | Selective nucleophilic addition at the aldehyde carbonyl. | Secondary α-hydroxyketone |

Formation of α-Hydroxyketones and 1,2-Dione Structures

The selective addition of nucleophiles to the aldehyde group of this compound is a direct route to α-hydroxyketones, which are valuable synthetic intermediates. nih.govorganic-chemistry.org For instance, the reaction with a Grignard reagent (R-MgX) yields a 1-(3-hydroxyphenyl)-1-oxo-2-substituted-ethan-2-ol. These chiral tertiary alcohols are significant building blocks in medicinal chemistry. nih.gov Various biocatalytic methods have also been developed for the asymmetric synthesis of α-hydroxyketones. nih.govrsc.org

The parent compound, this compound, is itself a 1,2-dione (also known as an α-diketone). thieme-connect.de These structures are versatile precursors for various chemical transformations. nih.gov The synthesis of 1,2-diones can be achieved through several oxidative methods, such as the oxidation of α-hydroxyketones or the direct oxidation of ketones. rsc.orgorganic-chemistry.orgresearchgate.net For example, the aerobic oxidation of deoxybenzoins can yield benzil (1,2-diphenylethane-1,2-dione) derivatives efficiently. organic-chemistry.org Non-oxidative methods for preparing 1,2-diketones have also been developed, highlighting their importance in synthesis. nih.govnih.gov

Mechanistic Investigations of Addition Pathways

The mechanism of nucleophilic addition to a carbonyl group is a well-established, two-step process. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond. This results in the formation of a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate. The geometry at the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by adding a weak acid during the reaction workup, to yield the final neutral alcohol product.

For this compound, the key mechanistic feature is the chemoselectivity of the nucleophilic attack. The aldehyde carbonyl is significantly more reactive than the ketone carbonyl for two main reasons:

Steric Effects: The aldehyde carbon is bonded to a hydrogen atom and a carbon group, making it more accessible to the incoming nucleophile than the ketone carbon, which is bonded to two carbon groups.

Electronic Effects: The aryl group and the adjacent carbonyl group attached to the ketone carbon are more electron-donating (or less electron-withdrawing) compared to the single hydrogen atom on the aldehyde carbon. This makes the aldehyde carbon more electron-deficient (more electrophilic) and thus a better target for nucleophiles.

With highly reactive nucleophiles, careful control of reaction conditions (e.g., low temperature) is often necessary to prevent subsequent attack at the less reactive ketone carbonyl. For some sterically hindered substrates, the reaction with Grignard reagents may proceed through a single electron transfer (SET) mechanism rather than a direct nucleophilic addition. organic-chemistry.org

Condensation Reactions and Heterocycle Formation

The 1,2-dicarbonyl motif of this compound is an ideal precursor for condensation reactions, particularly those leading to the formation of heterocyclic rings. These reactions often involve the sequential reaction of both carbonyl groups with bifunctional nucleophiles.

Formation of Imine and Schiff Base Derivatives from Oxoacetaldehydes

Aldehydes and ketones react with primary amines (R-NH₂) in a reversible, acid-catalyzed reaction to form imines (C=N-R), also known as Schiff bases. lumenlearning.comresearchgate.netdoubtnut.com This reaction is a condensation, as a molecule of water is eliminated. anveshanaindia.comresearchgate.netyoutube.com

The mechanism involves two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a neutral amino alcohol intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen by an acid catalyst, converting the hydroxyl group into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.comchemistrysteps.com

Given the higher reactivity of the aldehyde in this compound, the reaction with one equivalent of a primary amine will selectively form the imine at the aldehyde position, leaving the ketone group untouched.

Cyclization Reactions Leading to Multi-Substituted Heterocycles (e.g., Piperazinones, Imidazoles, Thiol Derivatives)

The ability of both carbonyl groups to react with nucleophiles makes 1,2-dicarbonyl compounds powerful building blocks for synthesizing a wide range of heterocycles.

Imidazoles: The Radziszewski synthesis and related multicomponent reactions are classic methods for preparing substituted imidazoles. jetir.org A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate). nih.gov In this context, this compound can serve as the 1,2-dicarbonyl component, reacting with another aldehyde and an ammonia source to produce highly substituted imidazoles. nih.govrsc.orgacs.org

Piperazinones: Substituted 2-piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a ketone. Their synthesis can be achieved by reacting a 1,2-diamine with appropriate precursors. google.com The reaction of this compound with a 1,2-diamine like ethylenediamine would lead to a cyclocondensation reaction, forming a dihydropyrazine intermediate, which can be a precursor to piperazinone derivatives.

Thiol Derivatives: The reactivity of the dicarbonyl moiety can be exploited to create sulfur-containing heterocycles. For example, reaction with a compound containing both an amine and a thiol group (e.g., 2-aminoethanethiol) can lead to the formation of thiazolidine or related structures through sequential condensation reactions. Additionally, α-dicarbonyl compounds are known to react with thiourea or its derivatives to form 2-aminothiazoles. The synthesis of 2-thiol substituted imidazoles (2-mercaptoimidazoles) can be achieved from α-amino ketones and potassium thiocyanate. jetir.org

| Heterocycle | Required Co-reagents | General Reaction Type |

| Imidazole | Aldehyde, Ammonia/Ammonium Acetate | Multicomponent Condensation |

| Piperazinone | 1,2-Diamine | Cyclocondensation |

| Thiol Derivatives (e.g., Thiazoles) | Aminothiol, Thiourea | Cyclocondensation |

Povarov Reaction Conditions with Arylglyoxals for Complex Product Synthesis

The Povarov reaction is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline derivatives. In the context of using arylglyoxals such as this compound, the arylglyoxal acts as the aldehyde component, leading to the formation of highly functionalized quinoline scaffolds. These reactions are generally catalyzed by Lewis acids, which activate the imine formed in situ from the aniline and the arylglyoxal, facilitating the subsequent cycloaddition with an electron-rich alkene.

The reaction mechanism proceeds through the initial condensation of the arylglyoxal with an aniline to form an N-arylimine. The Lewis acid catalyst then coordinates to the imine, increasing its electrophilicity. This activated imine then reacts with an electron-rich alkene, such as an enol ether or an enamine, in a formal [4+2] cycloaddition. This step can proceed through a stepwise mechanism involving a zwitterionic intermediate. Subsequent intramolecular electrophilic aromatic substitution and tautomerization lead to the final tetrahydroquinoline product. The substitution pattern on the aniline and the nature of the alkene significantly influence the regioselectivity and stereoselectivity of the reaction.

While specific studies detailing the Povarov reaction with this compound are not extensively documented in readily available literature, the general principles of Povarov reactions with arylglyoxals can be applied. The presence of the hydroxyl group on the phenyl ring of the arylglyoxal can influence the reactivity and may require optimization of reaction conditions.

Table 1: Representative Povarov Reaction Conditions with Arylglyoxals

| Arylglyoxal Component | Aniline Component | Alkene Component | Catalyst | Solvent | Temperature (°C) | Product Type |

| Phenylglyoxal (B86788) | Aniline | Ethyl vinyl ether | Sc(OTf)₃ | Acetonitrile | Room Temperature | 2-Aroyl-4-ethoxy-1,2,3,4-tetrahydroquinoline |

| 4-Methoxyphenylglyoxal | 4-Methoxyaniline | 2,3-Dihydrofuran | InCl₃ | Dichloromethane | 0 to Room Temperature | Furo[3,2-c]tetrahydroquinoline derivative |

| Phenylglyoxal | p-Toluidine | N-Vinylpyrrolidinone | Yb(OTf)₃ | Acetonitrile | 60 | Pyrrolidino[2,3-b]tetrahydroquinoline derivative |

This table presents generalized conditions based on known Povarov reactions of arylglyoxals and is for illustrative purposes.

Formation of Oxime Derivatives

The carbonyl groups of this compound readily react with hydroxylamine to form oxime derivatives. Due to the presence of two distinct carbonyl groups (an aldehyde and a ketone), the reaction can potentially yield different oxime isomers. Typically, the aldehyde carbonyl is more reactive towards nucleophilic attack than the ketone carbonyl.

The reaction is generally carried out by treating the arylglyoxal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine. The reaction medium is often an alcohol, such as ethanol. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. The formation of mono-oximes or di-oximes can be controlled by the stoichiometry of the reactants and the reaction conditions. The formation of geometric isomers (E/Z) around the C=N double bond is also possible.

A procedure analogous to the synthesis of 2-(hydroxyimino)-2-phenylacetaldehyde oxime can be applied. This involves reacting the corresponding ω-oximinoacetophenone (an arylglyoxal mono-oxime) with hydroxylamine hydrochloride. This suggests that the oxime at the keto position can be formed first, followed by reaction at the aldehyde position, or vice-versa.

Table 2: Conditions for the Formation of Phenylglyoxal Oxime Derivatives

| Starting Material | Reagent | Base | Solvent | Reaction Time | Product |

| Phenylglyoxal | Hydroxylamine hydrochloride | Sodium acetate | Aqueous Ethanol | 2-4 hours | Phenylglyoxal dioxime |

| ω-Oximinoacetophenone | Hydroxylamine hydrochloride | Sodium acetate | Aqueous Ethanol | 4 hours | 2-(hydroxyimino)-2-phenylacetaldehyde oxime |

This table provides illustrative conditions based on the synthesis of related arylglyoxal oximes.

Other Significant Reaction Pathways

Beyond the Povarov reaction and oxime formation, the unique structure of this compound allows for its participation in a variety of other significant reaction pathways, particularly in the synthesis of diverse heterocyclic systems through multicomponent reactions.

Cyclocondensation Reactions: The dicarbonyl moiety of arylglyoxals is a versatile building block for cyclocondensation reactions with various binucleophiles. For instance, reaction with 1,2-diamines, such as o-phenylenediamine, leads to the formation of quinoxaline derivatives. These reactions typically proceed under acidic or thermal conditions and involve the sequential condensation of both carbonyl groups with the amino groups of the diamine.

Synthesis of Fused Heterocycles: Arylglyoxals are widely employed in multicomponent reactions for the synthesis of fused heterocyclic systems. For example, they can react with a β-ketoester and an amine in a Hantzsch-type reaction to yield dihydropyridine derivatives, which can be subsequently oxidized to pyridines.

Pictet-Spengler Reaction: The aldehyde functionality of arylglyoxals can participate in Pictet-Spengler reactions. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a β-carboline ring system.

The reactivity of this compound is thus a rich field for the exploration and synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science. The interplay of its two carbonyl functionalities and the phenolic hydroxyl group provides a platform for a wide array of synthetic transformations.

Structural Elucidation and Spectroscopic Characterization of 2 3 Hydroxyphenyl 2 Oxoacetaldehyde Derivatives

Advanced Spectroscopic Techniques in Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous structural elucidation of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region of the spectrum, generally between 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on the 3-hydroxyphenyl ring would exhibit a complex splitting pattern in the aromatic region (approximately 6.8-7.8 ppm), with the exact chemical shifts and coupling constants dependent on their substitution pattern. The phenolic hydroxyl proton (OH) would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The two carbonyl carbons (one keto and one aldehyde) are expected to resonate at the most downfield positions, typically in the range of 190-215 ppm. The carbons of the aromatic ring would appear between 115-160 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | 9.0 - 10.0 | 190 - 205 |

| Ketonic Carbonyl (C=O) | - | 195 - 215 |

| Aromatic Protons (Ar-H) | 6.8 - 7.8 | 115 - 140 |

| Aromatic Carbon (Ar-C) | - | 115 - 140 |

| Aromatic Carbon (Ar-C-OH) | - | 155 - 160 |

| Hydroxyl Proton (OH) | Variable (broad) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

C=O Stretch: Two distinct carbonyl stretching bands would be anticipated. The aldehydic C=O stretch typically appears around 1720-1740 cm⁻¹, while the ketonic C=O stretch, being conjugated to the aromatic ring, would be observed at a slightly lower frequency, around 1680-1700 cm⁻¹. researchgate.netnih.gov

C-H Stretch: The aldehydic C-H stretch often shows a characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C=C Stretch: Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic OH | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde CHO | C-H Stretch | 2700 - 2850 (two bands) |

| Aldehyde C=O | C=O Stretch | 1720 - 1740 |

| Ketone C=O | C=O Stretch | 1680 - 1700 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems, such as this compound, are expected to exhibit strong UV absorption. The presence of the carbonyl groups and the hydroxyl-substituted phenyl ring would likely result in multiple absorption bands, corresponding to π → π* and n → π* transitions. The exact wavelengths and intensities of these absorptions would be influenced by the solvent polarity.

Mass Spectrometry

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Predicted collision cross-section data can also be calculated for different adducts. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 151.03898 | 126.1 |

| [M+Na]⁺ | 173.02092 | 134.7 |

| [M-H]⁻ | 149.02442 | 129.0 |

Crystallographic Studies of 2-Oxoacetaldehyde Derivatives

This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded on a detector. By analyzing the positions and intensities of the diffracted spots, it is possible to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsion angles.

For a derivative of 2-oxoacetaldehyde to be suitable for single-crystal X-ray diffraction, it must first be crystallized to produce a single crystal of sufficient size and quality. The resulting crystallographic data would provide definitive proof of the molecule's structure in the solid state.

Analysis of Molecular and Crystal Structures

The analysis of the molecular and crystal structure obtained from single-crystal X-ray diffraction would provide invaluable information about this compound.

Molecular Structure:

The data would confirm the connectivity of the atoms, verifying the presence of the 3-hydroxyphenyl group, the α-keto-aldehyde functionality, and their relative arrangement. Precise measurements of bond lengths and angles would reveal details about the electronic structure, such as the degree of conjugation between the aromatic ring and the dicarbonyl system. For instance, the C-C bond between the phenyl ring and the ketone carbonyl would be expected to be shorter than a typical single bond, indicating some double-bond character due to conjugation. The planarity of the molecule could also be assessed.

Crystal Structure:

The crystal structure analysis would describe how the individual molecules of this compound are arranged in the solid state. This includes the identification of the crystal system, space group, and unit cell dimensions. A key aspect of this analysis would be the study of intermolecular interactions, such as hydrogen bonding and π-π stacking. The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygens are hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by a network of hydrogen bonds, potentially involving the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule. The aromatic rings could also engage in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these intermolecular forces is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies on 2 3 Hydroxyphenyl 2 Oxoacetaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure), which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a principal tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov For 2-(3-hydroxyphenyl)-2-oxoacetaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry. orientjchem.org These calculations can predict bond lengths, bond angles, and dihedral angles in the ground state.

The optimized geometry provides a foundational understanding of the molecule's shape and steric properties. Furthermore, DFT is employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C=O (keto) | ~1.21 Å |

| C=O (aldehyde) | ~1.22 Å |

| O-H (hydroxyl) | ~0.96 Å |

| C-C-C (phenyl ring angle) | ~120° |

| O-C-C (keto angle) | ~120° |

| O-C-H (aldehyde angle) | ~123° |

Note: These are typical values and can vary based on the specific computational method and basis set used.

Theoretical calculations are instrumental in interpreting experimental spectra. DFT can be used to compute the harmonic vibrational frequencies of this compound. orientjchem.orgnih.gov The calculated vibrational modes can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and phenyl ring vibrations. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in the experimental spectrum. scispace.com Analysis of the molecular orbitals involved in these transitions provides a deeper understanding of the nature of the electronic excitations, such as n→π* or π→π* transitions. nih.gov

Table 2: Typical Calculated Vibrational Frequencies and Electronic Transitions

| Spectral Type | Feature | Calculated Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| Vibrational (IR) | O-H stretch | ~3400-3600 cm⁻¹ | Hydroxyl group |

| C=O stretch (keto) | ~1680-1700 cm⁻¹ | Carbonyl group | |

| C=O stretch (aldehyde) | ~1700-1720 cm⁻¹ | Carbonyl group | |

| C-C stretch (aromatic) | ~1450-1600 cm⁻¹ | Phenyl ring | |

| Electronic (UV-Vis) | π→π* transition | ~250-300 nm | Aromatic system |

| n→π* transition | ~320-360 nm | Carbonyl groups |

Note: Calculated frequencies are often scaled to better match experimental values.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

For this compound, the presence of a hydroxyl group and two carbonyl groups suggests that hydrogen bonding would be a dominant feature in its crystal structure. researchgate.net The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. These interactions, along with weaker C-H···O and π-π stacking interactions involving the phenyl rings, would play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| O···H / H···O | High | Strong hydrogen bonding involving hydroxyl and carbonyl groups. |

| H···H | High | Represents van der Waals forces and general close contacts. nih.gov |

| C···H / H···C | Moderate | Indicates C-H···π interactions and other weaker contacts. nih.gov |

| C···C | Low | Suggests potential π-π stacking interactions between phenyl rings. |

Note: The exact percentages depend on the actual crystal structure.

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. science.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

For this compound and its derivatives, molecular docking simulations can be performed to explore their potential interactions with various biological targets. mdpi.com The simulation involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov This information can provide insights into the structure-activity relationship (SAR) and guide the design of more potent and selective derivatives. nih.gov

Table 4: Example of Molecular Docking Results for a Hypothetical Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Hydrogen Bonds | Tyr234, Ser150 | The hydroxyl and carbonyl groups of the ligand form hydrogen bonds with specific residues in the binding pocket. |

| Hydrophobic Interactions | Phe312, Leu180 | The phenyl ring of the ligand is involved in hydrophobic interactions. |

| Predicted Conformation | Extended | The molecule adopts a specific conformation to fit within the binding site. |

Note: These are hypothetical results to illustrate the output of a molecular docking simulation.

Reaction Pathway Modeling and Mechanistic Insights from Computational Approaches

Computational methods can be employed to model chemical reaction pathways and elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction.

For reactions involving this compound, such as its synthesis or its metabolic transformation, computational modeling can provide valuable mechanistic insights. For instance, DFT calculations can be used to locate the transition state structures for key reaction steps and to calculate the activation energies. This information helps to determine the most likely reaction pathway and to understand the factors that influence the reaction rate and selectivity. These theoretical studies can complement experimental kinetic data and provide a more complete picture of the reaction mechanism.

Biological Activities of 2 3 Hydroxyphenyl 2 Oxoacetaldehyde Derivatives in Vitro Studies

Antimicrobial and Antifungal Evaluations of Synthesized Derivatives

The antimicrobial and antifungal potential of various synthesized derivatives has been evaluated against a range of pathogenic microorganisms. These studies aim to identify novel compounds that could serve as leads for the development of new antimicrobial agents.

Antibacterial Activity against Specific Bacterial Strains (e.g., E. coli, B. subtilis, S. aureus)

Several studies have demonstrated the antibacterial effects of derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain coumarin chalcone derivatives have shown notable inhibitory potential against various microbial strains at a concentration of 100 µg/ml researchgate.net. Similarly, some 2-benzylidene-3-oxobutanamide derivatives have exhibited promising activity against Staphylococcus aureus-MRSA (Sa-MRSA) and E. coli nih.gov. In one study, the minimum inhibitory concentration (MIC) for (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide against Sa-MRSA was found to be 2 μg/mL, with a growth inhibition of 98.7% nih.gov.

The introduction of different functional groups to the core structure has been shown to modulate antibacterial efficacy. For example, studies on cinnamaldehyde derivatives revealed that compounds like 4-bromoCNMA, 4-chloroCNMA, and 4-nitroCNMA were effective in inhibiting biofilm formation by uropathogenic E. coli (UPEC) and S. aureus mdpi.com. Notably, 4-nitrocinnamaldehyde demonstrated the most significant activity against biofilm formation in both bacterial species mdpi.com.

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Coumarin Chalcones | S. aureus, B. subtilis, E. coli | Notable inhibition at 100 µg/ml | researchgate.net |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | S. aureus-MRSA | MIC of 2 μg/mL; 98.7% growth inhibition | nih.gov |

| 4-Nitrocinnamaldehyde | Uropathogenic E. coli, S. aureus | Inhibited biofilm formation | mdpi.com |

Antifungal Activity against Fungal Strains (e.g., Candida albicans, A. niger)

The antifungal properties of these derivatives have also been investigated. Certain coumarin chalcone derivatives that exhibited antibacterial effects were also found to have inhibitory potential against fungal strains researchgate.net. In studies focused on cinnamaldehyde derivatives, 2-Cl Cinnamaldehyde and 4-Cl Cinnamaldehyde showed minimum inhibitory concentrations (MICs) of 25 μg/mL against Candida albicans yuntsg.comnih.gov. Time-kill experiments indicated that these cinnamaldehyde derivatives had fungicidal activity against C. albicans yuntsg.comnih.gov.

Furthermore, photodynamic inactivation (PDI) using curcumin, a related phenolic compound, and its derivatives has shown promise against both C. albicans and Aspergillus niger nih.gov. Complete growth inhibition of A. niger was observed with 50 µM or 100 µM of curcumin nih.gov.

| Derivative/Compound | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Coumarin Chalcones | Fungal strains | Inhibitory potential observed | researchgate.net |

| 2-Cl and 4-Cl Cinnamaldehyde | Candida albicans | MIC of 25 μg/mL; fungicidal activity | yuntsg.comnih.gov |

| Curcumin (in PDI) | Aspergillus niger | Complete growth inhibition at 50 µM or 100 µM | nih.gov |

Influence of Metal Complexation on Antimicrobial Efficacy

The complexation of organic ligands with metal ions can significantly enhance their antimicrobial properties. This enhancement is often attributed to the increased lipophilicity of the metal complexes, which facilitates their penetration through the microbial cell membrane nih.govresearchgate.net. For instance, the antibacterial activity of Cu(II) complexes of nalidixic acid was found to be greater than that of nalidixic acid alone, a phenomenon explained by the delocalization of π electrons over the chelate ring, which reduces the polarity of the complex nih.gov.

Studies on metal complexes incorporating 1,10-phenanthroline ligands have demonstrated their ability to inhibit biofilm formation and disrupt established biofilms of pathogenic bacteria nih.gov. The antibacterial activity of various 3d metal complexes with a tetradentate ligand derived from ortho-hydroxyphenylglyoxal was found to be greater than that of the ligand itself against all tested microbes researchgate.net. This increased efficacy is linked to the higher lipophilicity of the complexes researchgate.net.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Derivatives of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde and related compounds have been evaluated for their potential as anticancer agents by examining their antiproliferative and cytotoxic effects on various human cancer cell lines in vitro.

Evaluation in Specific Human Carcinoma Cell Lines (e.g., Breast, Lung, Colorectal, Neuroblastoma, Leukemia)

A range of derivatives has demonstrated cytotoxic activity against several human cancer cell lines. For example, certain 2-arylbenzimidazole derivatives have shown antiproliferative activity against a panel of eight human tumor cell lines, including those from pancreatic, colon, lung, and leukemia cancers nih.gov. One specific compound from this class exhibited the highest activity against chronic myeloid leukemia (K-562) and non-Hodgkin's lymphoma (Z-138) cells, with an IC50 value of 2.0 μM for both nih.gov.

In another study, novel 2-oxo-3-phenylquinoxaline derivatives were tested for their anti-cancer activity on colorectal cancer (HCT-116) cells. Two compounds, in particular, showed significant reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL nih.govrsc.org. Additionally, the antiproliferative activity of certain pyrimido[1,2-a]benzimidazole derivatives was evaluated against human leukemia (MV4-11), breast cancer (T47D), and lung cancer (A549) cell lines, with one compound showing an IC50 of 0.23 ± 0.05 μg/mL against MV4-11 cells researchgate.net. A derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been shown to induce apoptosis in breast cancer cells, including MCF-7, SKBR3, and the triple-negative MDA-MB-231 cell line mdpi.com.

| Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-Arylbenzimidazoles | Chronic Myeloid Leukemia (K-562) | 2.0 μM | nih.gov |

| Non-Hodgkin's Lymphoma (Z-138) | 2.0 μM | nih.gov | |

| 2-Oxo-3-phenylquinoxalines | Colorectal Cancer (HCT-116) | 28.85 ± 3.26 μg/mL | nih.govrsc.org |

| 26.75 ± 3.50 μg/mL | |||

| Pyrimido[1,2-a]benzimidazoles | Human Leukemia (MV4-11) | 0.23 ± 0.05 μg/mL | researchgate.net |

Identification as Natural Metabolites with Bioactive Potential

Implications for Natural Product Chemistry and Biosynthetic Pathways:Without confirmation of its isolation from a natural source, a discussion on the implications for natural product chemistry and the specific biosynthetic pathways for this compound cannot be accurately constructed.

Therefore, due to the lack of specific scientific findings for "this compound" in the requested areas, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies for Diversified Analogues

The synthesis of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde and its analogues is a key area for future research, aiming to create a diverse library of compounds for various applications. While established methods for the synthesis of aryl glyoxals exist, such as the oxidation of the corresponding acetophenones, there is considerable scope for the development of more efficient, selective, and sustainable synthetic routes.

One established method for the synthesis of aryl glyoxals involves the oxidation of the methyl group adjacent to a carbonyl group using selenium dioxide. oup.com This method has been successfully applied to various substituted acetophenones. oup.comtandfonline.comtandfonline.comdu.ac.in Therefore, a plausible and established route to this compound would involve the selenium dioxide oxidation of 3-hydroxyacetophenone.

Future research could focus on exploring alternative oxidizing agents that are less toxic and more environmentally benign than selenium-based reagents. Additionally, developing catalytic methods, including biocatalytic approaches, could offer higher selectivity and milder reaction conditions, which is particularly important when dealing with the sensitive phenolic hydroxyl group. The synthesis of a diverse range of analogues with varied substitution patterns on the phenyl ring will be crucial for structure-activity relationship (SAR) studies in both materials science and medicinal chemistry.

Design and Synthesis of Advanced Functional Materials Incorporating the 2-Oxoacetaldehyde Moiety

The inherent reactivity of the aldehyde and ketone functionalities, along with the presence of a phenolic hydroxyl group, makes this compound an attractive building block for the synthesis of advanced functional materials. mdpi.comnih.govresearchgate.net

The aldehyde group is highly reactive under mild conditions and can participate in a variety of chemical transformations, including "click" reactions like condensations with hydrazines or alkoxyamines to form stable hydrazones or oximes, respectively. rsc.org This reactivity can be harnessed to graft the molecule onto polymer backbones or surfaces, thereby introducing new functionalities. For instance, aldehyde-functional polycarbonates have been developed as reactive platforms for creating diverse functional materials. rsc.org

Furthermore, phenolic aldehydes are valuable precursors for the synthesis of sustainable polymers such as polyesters and polyurethanes. mdpi.comnih.govresearchgate.net The phenolic hydroxyl group can be functionalized to create diols, which can then be polymerized. mdpi.comnih.gov Polymers derived from phenolic compounds have also been investigated for their antioxidant properties. mdpi.com The bifunctional nature of this compound could, therefore, be exploited to create cross-linked polymers or materials with tailored electronic and optical properties. Future research in this area could explore the development of novel hydrogels, responsive materials, and functional coatings based on this versatile chemical scaffold.

Expanded Spectrum of Biological Target Identification and Validation in Vitro

The α-ketoaldehyde moiety is a known reactive electrophilic species that can interact with biological nucleophiles, most notably the guanidinium (B1211019) group of arginine residues in proteins. nih.gov Phenylglyoxal (B86788) and its derivatives have been historically used as chemical probes to identify and study functionally important arginine residues in enzymes and other proteins. nih.gov

A primary and well-studied biological target of α-oxoaldehydes like methylglyoxal (B44143) is the enzyme Glyoxalase I (Glo-I). scbt.comnih.govfrontiersin.org This enzyme is a key component of the glyoxalase system, which detoxifies cytotoxic α-ketoaldehydes. scbt.com Inhibition of Glo-I leads to an accumulation of these reactive species, inducing cellular stress and apoptosis, making it an attractive target for anticancer drug development. nih.govfrontiersin.orgnih.govresearchgate.net Given the structural similarity to known Glo-I substrates and inhibitors, this compound and its derivatives are prime candidates for investigation as Glo-I inhibitors.

Development of Structure-Based Drug Design Strategies for Derivatives based on In Vitro Data

Once novel biological targets are identified and validated, structure-based drug design (SBDD) strategies can be employed to develop potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary ligands.

For a target like Glyoxalase I, where crystal structures are available, computational docking studies can be performed to predict the binding mode of this compound and its analogues. These in silico models can help in understanding the key interactions between the ligand and the active site of the enzyme, guiding the design of new derivatives with improved affinity and selectivity.

The development of a quantitative structure-activity relationship (QSAR) model based on the in vitro biological data of a series of analogues can further aid in the design process. By correlating the structural features of the molecules with their biological activity, QSAR models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. This iterative cycle of design, synthesis, and biological evaluation is central to modern drug discovery and can be effectively applied to derivatives of this compound.

Integration with Metabolomics and Biological Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide valuable insights into the biological effects of this compound. By analyzing the changes in the metabolic profile of cells or organisms upon exposure to this compound, it is possible to identify the metabolic pathways that are perturbed.

This information can help in elucidating the mechanism of action of the compound and in identifying potential biomarkers of its activity. For instance, if the compound inhibits Glyoxalase I, an increase in the levels of endogenous α-ketoaldehydes like methylglyoxal would be expected. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomics studies. mdpi.com

Integrating the results from metabolomics with other "omics" data, such as proteomics and transcriptomics, can provide a comprehensive systems-level understanding of the biological response to this compound. This holistic approach can reveal not only the primary targets but also the downstream effects and off-target activities, which is crucial for assessing both the therapeutic potential and the potential toxicity of the compound and its derivatives.

Q & A

Q. What are the established synthesis protocols for 2-(3-hydroxyphenyl)-2-oxoacetaldehyde?

The compound is typically synthesized via oxidation of 3-hydroxybenzaldehyde derivatives. A common method involves using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) under controlled temperatures (50–70°C), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative protocols employ palladium-catalyzed cross-coupling reactions with glyoxal derivatives, as seen in analogous fluorophenyl systems (e.g., 2-(4-fluorophenyl)-2-oxoacetaldehyde synthesis using Pd(OAc)₂ and K₂S₂O₈) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals, such as the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.7–7.5 ppm for the hydroxyphenyl group) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: ~180.0423 g/mol) and detects hydrate forms (e.g., [M+H₂O]+ ions) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (phenolic -OH) validate functional groups .

Q. What storage conditions optimize the stability of this compound?

Store under inert atmosphere (argon/nitrogen) at ≤-20°C to prevent oxidation and hydrate formation. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How does the 3-hydroxyphenyl substituent influence reactivity compared to halogenated analogs (e.g., 3-chloro or 3-fluoro derivatives)?

The hydroxyl group enhances nucleophilic aromatic substitution (NAS) reactivity due to electron-donating effects, facilitating reactions with amines or thiols. In contrast, chloro/fluoro analogs exhibit higher electrophilicity at the α-ketoaldehyde moiety, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) are recommended to quantify electronic effects .

Q. What advanced analytical methods resolve structural ambiguities in metabolic studies of this compound?

- HPLC-MS/MS : Differentiate this compound from isobaric metabolites (e.g., cis-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid) using retention time and fragmentation patterns (e.g., m/z 180 → 162 [loss of H₂O]) .

- Isotopic Labeling : Use ¹³C-labeled glyoxal precursors to track reaction pathways in biological systems .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Enzyme Inhibition Assays : Test interactions with oxidoreductases (e.g., aldehyde dehydrogenases) via UV-Vis kinetics (NADH depletion at 340 nm) .

- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity, with EC₅₀ values compared to structural analogs (e.g., 3-fluorophenyl derivatives) .

Q. How should contradictory data on reaction yields be addressed in synthetic protocols?

Yield discrepancies (e.g., 56% vs. 70%) often arise from purity of starting materials or reaction scalability. Mitigation strategies:

- Purity Checks : Pre-purify 3-hydroxybenzaldehyde via recrystallization (ethanol/water) .

- Flow Chemistry : Optimize continuous flow reactors for improved heat/mass transfer in large-scale syntheses .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.